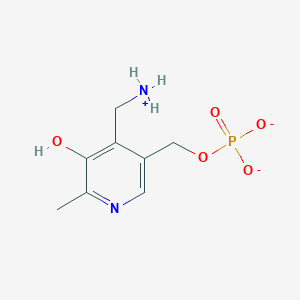

Pyridoxamine 5'-phosphate(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridoxamine 5'-phosphate(1-) is an organophosphate oxoanion that is the conjugate base of pyridoxamine 5'-phosphate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a pyridoxamine 5'-phosphate.

Aplicaciones Científicas De Investigación

Role in Enzyme Regulation

Pyridoxamine 5'-phosphate(1-) serves as a cofactor for several enzymes involved in amino acid metabolism. Its role is crucial in the functioning of pyridoxal phosphate-dependent enzymes, which are vital for transamination and decarboxylation reactions. For instance, studies have shown that pyridoxamine 5'-phosphate(1-) can stabilize carbanionic intermediates in enzymatic reactions, impacting the efficiency of enzymes like aspartate aminotransferase and alanine racemase .

Clinical Applications in Neurology

A significant application of pyridoxamine 5'-phosphate(1-) is in the treatment of pyridoxine-dependent epilepsy (PDE) and pyridoxamine-5'-phosphate oxidase (PNPO) deficiency. These conditions are characterized by refractory seizures that respond positively to pyridoxal phosphate therapy. A scoping review covering 87 cases demonstrated that patients receiving pyridoxal phosphate showed a dramatic response, with seizure cessation observed in approximately 61% of cases .

Case Study Insights

- Patient Response : In a cohort study involving patients with PNPO deficiency, those treated with pyridoxal phosphate exhibited significant clinical improvements. Notably, early intervention correlated with better neurocognitive outcomes .

- Adverse Effects : While effective, some patients experienced adverse effects such as hypotonia or status epilepticus upon transitioning to pyridoxal phosphate therapy. This highlights the need for careful monitoring during treatment .

Potential in Cosmetic Formulations

Beyond its medical applications, pyridoxamine 5'-phosphate(1-) is being explored for its cosmetic benefits. Its antioxidant properties make it a candidate for inclusion in skin care formulations aimed at improving skin hydration and reducing oxidative stress. Research indicates that formulations incorporating this compound can enhance skin barrier function and overall skin health .

Research on Mechanistic Pathways

Recent studies have delved into the mechanistic pathways involving pyridoxamine 5'-phosphate(1-). For example, it has been demonstrated that this compound can facilitate the catabolism of cysteine without the need for enzymes, highlighting its potential role in metabolic pathways independent of enzymatic action . This discovery opens avenues for further research into non-traditional roles of vitamin B6 derivatives.

Data Summary Table

Análisis De Reacciones Químicas

Transamination in PLP-Dependent Enzymes

PMP serves as the amine-bearing intermediate in transaminases, facilitating amino group transfer between substrates. In aspartate aminotransferase (AAT, Fold Type I), PMP is formed when PLP reacts with L-aspartate to release oxaloacetate . The reaction proceeds through a Schiff base intermediate (internal aldimine), where PMP sequesters the amino group. Subsequent interaction with α-ketoglutarate regenerates PLP and produces glutamate .

Key mechanistic features :

-

Protonation states of PLP’s N1 pyridine nitrogen and O3’ phenolic oxygen dictate reaction specificity .

-

Quinonoid intermediates stabilize electron withdrawal during bond cleavage .

-

Conformational changes (open-to-closed transitions) isolate the active site during catalysis .

Nonenzymatic Transamination with Glyoxylate

PMP undergoes metal-catalyzed transamination with glyoxylate to form pyridoxal 5'-phosphate (PLP). Experimental studies show:

| Reaction Condition | Parameter | Value |

|---|---|---|

| Catalyst | Cu²⁺ | Optimal activity |

| pH | 5.2 | Maximal yield |

| Temperature | Room temperature | Standard conditions |

| Yield (PLP) | ~80% | With Cu²⁺ |

Mechanism :

-

Schiff base formation : PMP’s amino group reacts with glyoxylate’s carbonyl.

-

Double bond rearrangement : Facilitated by Cu²⁺, leading to water elimination .

-

Proton transfer : Glu72 donates a proton to stabilize intermediates .

Substituting Cu²⁺ with other metals (e.g., Fe³⁺, Zn²⁺) reduces yields to <30% .

Biosynthetic Role in PLP Production

PMP is a precursor in microbial PLP biosynthesis. In Pyridoxine 5'-phosphate synthase (PdxJ), PMP derivatives participate in ring-closure reactions with 1-deoxy-D-xylulose-5-phosphate (DXP) to form pyridoxine 5'-phosphate (PNP) . Subsequent oxidation by PdxH converts PNP to PLP .

Critical residues :

pH-Dependent Reactivity

PMP’s protonation state influences its participation in redox reactions:

-

Acidic conditions (pH <4) : Favors PMP’s amine group protonation, inhibiting transamination .

-

Neutral to slightly acidic (pH 5–6) : Optimal for Schiff base formation with α-keto acids .

Structural Determinants of Reaction Specificity

PMP’s orientation in enzyme active sites is governed by fold-type-specific interactions:

These interactions position PMP for stereospecific substrate binding and transition-state stabilization .

Competitive Inhibition by Structural Analogs

PMP derivatives like pyridoxine-5-phosphate (DOP-P) act as competitive inhibitors by mimicking PLP/PMP’s phosphate and ring structure. This inhibition is pH-dependent, with IC₅₀ values decreasing under alkaline conditions .

Propiedades

Fórmula molecular |

C8H12N2O5P- |

|---|---|

Peso molecular |

247.16 g/mol |

Nombre IUPAC |

[4-(azaniumylmethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate |

InChI |

InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14)/p-1 |

Clave InChI |

ZMJGSOSNSPKHNH-UHFFFAOYSA-M |

SMILES |

CC1=NC=C(C(=C1O)C[NH3+])COP(=O)([O-])[O-] |

SMILES canónico |

CC1=NC=C(C(=C1O)C[NH3+])COP(=O)([O-])[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.